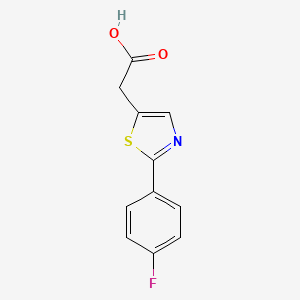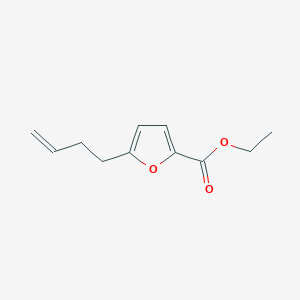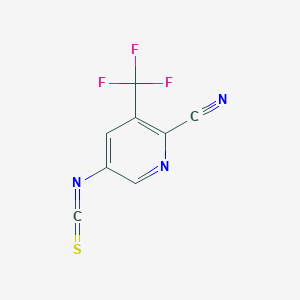
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
概要
説明
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile: is a chemical compound with the molecular formula C8H2F3N3S and a molecular weight of 229.18 g/mol . It is characterized by the presence of an isothiocyanate group, a trifluoromethyl group, and a picolinonitrile moiety. This compound is typically a light yellow to brown powder .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile can be achieved through the reaction of 5-Amino-3-(trifluoromethyl)picolinonitrile with thiophosgene . The reaction is typically carried out in an inert atmosphere at room temperature. The reaction conditions involve the use of solvents such as chloroform and N,N-dimethylacetamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route involving thiophosgene is a common laboratory method that can be scaled up for industrial purposes. The use of appropriate safety measures and equipment is essential due to the hazardous nature of thiophosgene.
化学反応の分析
Types of Reactions:
Substitution Reactions: The isothiocyanate group in 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, resulting in the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include chloroform, dichloromethane, and N,N-dimethylacetamide.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under inert atmospheres.
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Addition Products: Formed through addition reactions with amines.
科学的研究の応用
Chemistry: 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile is used as a building block in the synthesis of various heterocyclic compounds . It is valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceuticals
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.
類似化合物との比較
- 5-Amino-3-(trifluoromethyl)picolinonitrile
- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
- 3-Trifluoromethylpyridine
- 2-Hydroxy-3-trifluoromethylpyridine
- 3-(Trifluoromethyl)-2-pyridinecarbonitrile
Uniqueness: 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both an isothiocyanate group and a trifluoromethyl group on the picolinonitrile scaffold. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.
特性
IUPAC Name |
5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNLQGJLAVDALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951753-87-0 | |
| Record name | 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
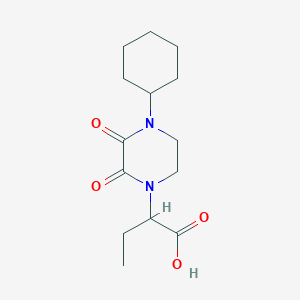
![N-benzyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3173936.png)
![[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173948.png)
![[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173952.png)
![4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid](/img/structure/B3173953.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)
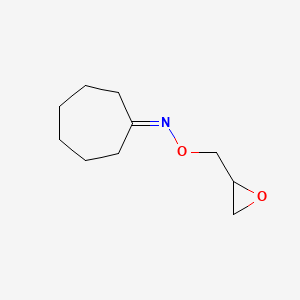
![N-[(3-chlorophenyl)methoxy]cyclopentanimine](/img/structure/B3173968.png)
